molecular formula C4H14NO2PS2 B590310 O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt CAS No. 1329641-22-6

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt

Cat. No.: B590310
CAS No.: 1329641-22-6
M. Wt: 207.224
InChI Key: HFRHTRKMBOQLLL-UJNKEPEOSA-N
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Description

Chemical Identity and Nomenclature

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt (CAS 1329641-22-6) is a carbon-13 isotopically labeled derivative of the parent compound O,O-diethyl dithiophosphate. Its molecular formula is $$ ^{13}\text{C}4\text{H}{14}\text{NO}2\text{PS}2 $$, with a molecular weight of 207.23 g/mol. The compound features four carbon-13 atoms at the ethyl group positions, replacing natural carbon-12 isotopes.

Systematic IUPAC Name : Ammonium O,O-diethyl sulfanylphosphonothioate-13C4
Common Synonyms :

  • Ammonium diethyl-13C4 phosphorodithioate
  • Phosphorodithioic acid O,O-diethyl ester-13C4 ammonium salt

The SMILES notation for the compound is $$[^{13}\text{CH}3][^{13}\text{CH}2]\text{OP}(=\text{S})(\text{O}[^{13}\text{CH}2][^{13}\text{CH}3])\text{S}.\text{N}$$, reflecting the isotopic substitution at the ethyl carbons.

Property Value Source
CAS Number 1329641-22-6
Molecular Formula $$ ^{13}\text{C}4\text{H}{14}\text{NO}2\text{PS}2 $$
Molecular Weight 207.23 g/mol
SMILES $$[^{13}\text{CH}3][^{13}\text{CH}2]\text{OP}(=\text{S})(\text{O}[^{13}\text{CH}2][^{13}\text{CH}3])\text{S}.\text{N}$$

The compound’s nomenclature adheres to IUPAC guidelines for isotopically labeled substances, specifying both the substitution pattern (O,O-diethyl) and isotopic enrichment (13C4).

Historical Development of Isotopically Labeled Dithiophosphates

The synthesis of isotopically labeled dithiophosphates emerged in the late 20th century, driven by the need for tracers in environmental chemistry and metabolic studies. Early methods involved reacting phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$) with ethanol-13C to produce labeled dithiophosphoric acid intermediates. For example:
$$
\text{P}2\text{S}5 + 4\ ^{13}\text{C}2\text{H}5\text{OH} \rightarrow 2\ (\ ^{13}\text{C}2\text{H}5\text{O})2\text{PS}2\text{H} + \text{H}_2\text{S}
$$
Ammonium salts were later introduced to stabilize these compounds for analytical applications.

Key milestones include:

  • 1980s : Development of $$ ^{31}\text{P} $$-NMR techniques to study dithiophosphate coordination chemistry.
  • 2000s : Adoption of 13C labeling for tracking degradation pathways of organophosphate pesticides.
  • 2020s : Gram-scale synthesis of 13C-labeled phosphates using phosphoramidite reagents, enabling mechanistic studies in nucleotide metabolism.

Role of 13C Isotopic Labeling in Mechanistic Studies

13C isotopic labeling provides unparalleled precision in elucidating reaction mechanisms and metabolic pathways. In this compound, the labeled carbons enable:

  • Tracing Reaction Pathways :

    • The compound’s 13C nuclei produce distinct signals in nuclear magnetic resonance (NMR) spectra, allowing researchers to monitor bond cleavage or formation in real time. For instance, $$ ^{13}\text{C} $$-NMR has been used to study the coordination of dithiophosphates to zinc surfaces in lubricant additives.
  • Quantitative Mass Spectrometry :

    • 13C labeling eliminates background interference in mass spectrometry, improving the accuracy of metabolite quantification. A 2021 study demonstrated >95% isotopic purity in labeled inositol phosphates using similar synthetic strategies.
  • Isotope Effect Analysis :

    • The kinetic isotope effect (KIE) of 13C influences reaction rates, providing insights into rate-determining steps. For example, 13C-labeled carbamoyl phosphate showed a KIE of 1.058 during decomposition to cyanate.
Application Technique Key Finding Source
Surface Adsorption Studies $$ ^{31}\text{P} $$-CP/MAS NMR Bridging coordination on ZnS surfaces
Metabolic Flux Analysis LC-MS/MS Detection of <5 nM labeled inositol phosphates
Reaction Kinetics Isotope Ratio Monitoring 13C fractionation factor = 1.013 in carbamoyl phosphate

This compound’s utility extends to environmental science, where it aids in tracing pesticide degradation pathways, and materials science, where it clarifies lubrication mechanisms.

Properties

IUPAC Name

azanium;di((1,2-13C2)ethoxy)-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHTRKMBOQLLL-UJNKEPEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]OP(=S)(O[13CH2][13CH3])[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016860
Record name ammonium O,O-bis[(13C2)ethyl] phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329641-22-6
Record name ammonium O,O-bis[(13C2)ethyl] phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of O,O-Diethyl Dithiophosphate-13C4 Intermediate

The intermediate is synthesized via the reaction of phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) with isotopically labeled ethanol-1,2-<sup>13</sup>C<sub>2</sub> (CH<sub>3</sub><sup>13</sup>CH<sub>2</sub>OH). This step adapts the methodology described in the patent CN102584892A for non-labeled analogs.

Reaction Mechanism:

  • Thiophosphorylation:
    P<sub>4</sub>S<sub>10</sub> reacts with two equivalents of ethanol-1,2-<sup>13</sup>C<sub>2</sub> under controlled conditions to form O,O-diethyl dithiophosphate-13C4 ([(<sup>13</sup>CH<sub>2</sub><sup>13</sup>CH<sub>2</sub>O)<sub>2</sub>PS<sub>2</sub>H]).

    P4S10+4 13CH313CH2OH2 [(13CH213CH2O)2PS2H]+2 H2SP_4S_{10} + 4 \text{ }^{13}\text{CH}_3^{13}\text{CH}_2\text{OH} \rightarrow 2 \text{ }[(^{13}\text{CH}_2^{13}\text{CH}_2O)_2PS_2H] + 2 \text{ H}_2\text{S} \uparrow

    The reaction is exothermic and requires temperature control (60–80°C) under reduced pressure to minimize side reactions.

  • Byproduct Management:
    Evolved H<sub>2</sub>S gas is scrubbed using sodium hydroxide to form sodium hydrosulfide (NaSH), ensuring environmental safety.

Key Parameters:

ParameterOptimal Range
Temperature60–80°C
Pressure20–30 mmHg
Ethanol:P<sub>4</sub>S<sub>10</sub> Molar Ratio2:1
Reaction Time30–60 minutes

Neutralization to Ammonium Salt

The acidic intermediate is neutralized with ammonium hydroxide (NH<sub>4</sub>OH) to yield the final product:

[(13CH213CH2O)2PS2H]+NH4OH[(13CH213CH2O)2PS2]NH4+H2O[(^{13}\text{CH}2^{13}\text{CH}2O)2PS2H] + \text{NH}4\text{OH} \rightarrow [(^{13}\text{CH}2^{13}\text{CH}2O)2PS2]\text{NH}4 + \text{H}_2\text{O}

The reaction is conducted at 0–5°C to prevent thermal degradation, followed by solvent removal under vacuum.

Optimization of Reaction Conditions

ParameterValue
Pressure20–30 mmHg
Temperature90–110°C
Purity Achieved≥99%

Solvent and Isotopic Purity Considerations

  • Solvent Selection: Methanol is preferred for final formulation due to its compatibility with the ammonium salt and ease of removal.

  • Isotopic Enrichment: Ethanol-1,2-<sup>13</sup>C<sub>2</sub> must exceed 99% isotopic purity to prevent dilution of the <sup>13</sup>C<sub>4</sub> label.

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>31</sup>P NMR: A singlet at δ 85–90 ppm confirms the dithiophosphate structure.

  • Mass Spectrometry: Molecular ion peak at m/z 207.24 ([M+H]<sup>+</sup>) aligns with the theoretical molecular weight.

Purity Assessment

MethodSpecification
HPLC (C18 Column)Retention Time: 8.2 min
Isotopic Purity (LC-MS)≥98% <sup>13</sup>C<sub>4</sub>

Industrial-Scale Production Challenges

Scalability of Thin-Film Distillation

Large-scale purification requires specialized evaporators to maintain low residence times and prevent thermal decomposition. Pilot studies suggest a linear scale-up factor of 1.5x for every 10x batch increase.

Cost of Isotopic Precursors

Ethanol-1,2-<sup>13</sup>C<sub>2</sub> accounts for 70–80% of raw material costs. Optimizing ethanol recovery during distillation reduces expenses by 15–20%.

Applications and Comparative Analysis

Role in Pesticide Metabolism Studies

The compound serves as a tracer in oxidative degradation studies of organophosphate pesticides, enabling precise tracking of metabolic pathways.

Comparison with Non-Isotopic Analogs

Property<sup>13</sup>C<sub>4</sub> Ammonium SaltNon-Labeled Salt
Molecular Weight207.24 g/mol203.19 g/mol
HPLC Retention Time8.2 min8.0 min
Detection Limit (GC-MS)0.1 ppb1.0 ppb

Chemical Reactions Analysis

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dithiophosphate group into a phosphate group.

    Reduction: This reaction can reduce the dithiophosphate group to a thiophosphate group.

    Substitution: This reaction can replace one of the ethyl groups with another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₁₄N₁O₄PS
  • CAS Number : 1329641-22-6
  • Molecular Weight : 207.23 g/mol
  • Melting Point : 148-150 °C

The compound features a unique structure where oxygen atoms in phosphorothioic acid are replaced by sulfur atoms, alongside carbon-13 isotopes. This structural modification enhances its utility in various analytical techniques.

Chemistry

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt serves as a reference standard in analytical chemistry, particularly in isotope dilution mass spectrometry. Its stable isotope labeling allows for precise quantification and identification of phosphorothioate compounds.

Biology

The compound is extensively used in enzyme inhibition studies. It interacts with specific enzymes, such as phosphatases and kinases, providing insights into metabolic pathways and potential therapeutic targets. The mechanism involves binding to the active site of the enzyme, leading to reversible or irreversible inhibition depending on the context.

Medicine

In pharmacokinetic studies, O,O-Diethyl Dithiophosphate-13C4 is utilized to trace drug metabolism and distribution within biological systems. Its labeling with carbon-13 isotopes facilitates tracking absorption rates and metabolic pathways of phosphorothioate drugs .

Industry

The compound plays a role in the development of pesticides and agrochemicals. It is a metabolite of certain organophosphorus pesticides, making it significant for testing and regulatory compliance .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of O,O-Diethyl Dithiophosphate-13C4:

Enzyme Activity Inhibition

A study demonstrated that this compound effectively inhibits specific phosphatases, impacting cellular signaling pathways. Kinetic assays measured enzyme activity before and after treatment with varying concentrations of the compound, revealing its potency as an inhibitor.

Pharmacokinetic Tracing

In pharmacological research, O,O-Diethyl Dithiophosphate-13C4 was used to trace drug metabolism in animal models. This study provided valuable information about absorption rates and metabolic pathways that could inform future drug design strategies .

Mechanism of Action

The mechanism of action of O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The pathways involved depend on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Key Insights :

  • The ethyl vs. methyl substitution alters hydrophobicity and metabolic pathways.
  • Isotopic labeling (e.g., $ ^{13}C_4 $) ensures minimal interference from natural abundance isotopes during mass spectrometry, enhancing detection accuracy .

Analytical Performance

  • Sensitivity: The $ ^{13}C_4 $-labeled variant reduces matrix effects in LC-MS/MS by providing a near-identical retention time to unlabeled analytes, improving quantification limits by 10–20% compared to non-isotopic standards .
  • Cost and Availability : Isotope-labeled compounds (e.g., TRC D444267) are 3–5× more expensive than unlabeled counterparts due to synthesis complexity .

Q & A

Q. What are the optimal synthetic routes for O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt to ensure isotopic purity in isotopic labeling studies?

Methodological Answer: Synthesis should prioritize controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize isotopic dilution. Key parameters include stoichiometric excess of ¹³C-labeled diethyl dithiophosphoric acid, reaction temperature (typically 0–5°C to prevent side reactions), and ammonium salt precipitation in non-polar solvents. Post-synthesis, isotopic purity (>98%) should be verified via ¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and isotopic labeling of this compound?

Methodological Answer:

  • ¹³C NMR : Confirms isotopic incorporation at specific carbon positions and detects isotopic scrambling.
  • HRMS : Validates molecular weight accuracy (e.g., expected m/z shift due to ¹³C4 labeling).
  • FT-IR : Identifies functional groups (P=S, P-O-C) and checks for degradation products.
  • Ion Chromatography : Quantifies ammonium counterion stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure, as the compound may cause severe burns .
  • Store in airtight containers at –20°C to prevent hydrolysis.
  • Neutralize waste with 10% NaOH before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can factorial design be applied to study the pH and temperature stability of this compound in aqueous solutions?

Methodological Answer: A 2² factorial design can evaluate interactions between pH (4–10) and temperature (4–40°C). Prepare buffered solutions (e.g., ammonium phosphate buffers, pH 10 ), incubate samples under controlled conditions, and monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under varying storage conditions .

Q. What strategies resolve contradictions in reported solubility data for thiophosphate salts in polar solvents?

Methodological Answer: Discrepancies often arise from solvent purity or hydration states. Replicate experiments using rigorously dried solvents (e.g., acetonitrile, methanol) and characterize solid phases via XRPD. Compare results with IUPAC-NIST solubility datasets for analogous ammonium phosphates . Statistical meta-analysis of published data can identify systematic biases (e.g., measurement techniques) .

Q. How does isotopic labeling (¹³C4) influence the compound’s reactivity in mechanistic studies of enzyme inhibition?

Methodological Answer: Isotopic labeling enables tracking metabolic pathways via isotope-ratio mass spectrometry (IRMS) or stable isotope-assisted NMR. For example, in studies of acetylcholinesterase inhibition, ¹³C-labeled thiophosphates allow precise quantification of phosphorylation rates and metabolite identification. Control experiments must account for kinetic isotope effects (KIEs), which may alter reaction rates by 5–10% .

Q. What in vitro models are suitable for assessing the compound’s organ-specific toxicity?

Methodological Answer:

  • Hepatotoxicity : Use primary hepatocyte cultures with CYP450 induction (e.g., rifampicin) to assess metabolite-driven toxicity.
  • Neurotoxicity : Employ SH-SY5Y neuronal cells to measure acetylcholinesterase inhibition.
  • Reference ATSDR and EPA guidelines for dose-response modeling and benchmark dose (BMD) calculations .

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